![molecular formula C21H32N4O5S B5408258 N~1~,N~1~-diethyl-N~4~-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1,4-dicarboxamide](/img/structure/B5408258.png)
N~1~,N~1~-diethyl-N~4~-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1,4-dicarboxamide
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Overview
Description
N~1~,N~1~-diethyl-N~4~-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1,4-dicarboxamide is a complex organic compound that features a piperidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-diethyl-N~4~-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1,4-dicarboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the diethyl and morpholinylsulfonyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include diethylamine, morpholine, and sulfonyl chlorides. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis equipment could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-diethyl-N~4~-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies involving enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N1,N~1~-diethyl-N~4~-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~1~-diethyl-N~4~-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1,4-dicarboxamide shares structural similarities with other piperidine derivatives, such as piperidine-1-carboxamides and sulfonyl-substituted piperidines.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, or selectivity in various applications.
Properties
IUPAC Name |
1-N,1-N-diethyl-4-N-(4-morpholin-4-ylsulfonylphenyl)piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O5S/c1-3-23(4-2)21(27)24-11-9-17(10-12-24)20(26)22-18-5-7-19(8-6-18)31(28,29)25-13-15-30-16-14-25/h5-8,17H,3-4,9-16H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQXHLAKLLJERY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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